4-巯基-2-甲基苯酚

概述

描述

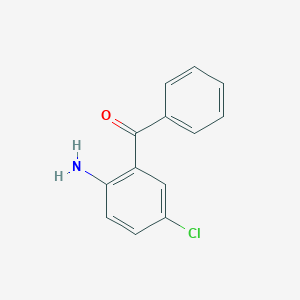

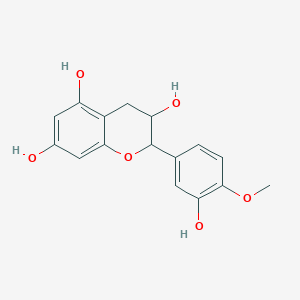

4-Mercapto-2-methylphenol is part of a broader class of compounds known for containing a mercapto group (-SH), which significantly influences their chemical behavior and properties. These compounds are of interest in various fields due to their unique molecular structure and potential applications in synthesis, material science, and as ligands in complex formations.

Synthesis Analysis

The synthesis of mercapto compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of methyl 4-mercapto-3-thiophenecarboxylate, a closely related compound, is achieved through a series of reactions including the piperidine catalyzed addition, Dickmann condensation, tosylation, disulfide substitution, dehydrogenation, and reduction, resulting in a total yield of 16% (Xu Wen-fang, 2003).

Molecular Structure Analysis

The molecular structure of mercapto compounds, including 4-Mercapto-2-methylphenol, can be elucidated using techniques like FTIR, Raman spectroscopy, and X-ray crystallography. These compounds often form specific structures such as tautomers and exhibit hydrogen bonding, significantly affecting their chemical and physical properties. For instance, studies on mercapto functionalized 1,3,4-thiadiazoles revealed N H⋯S hydrogen bonding and specific crystal structures, highlighting the importance of molecular structure analysis (F. Hipler et al., 2003).

Chemical Reactions and Properties

Mercapto compounds participate in various chemical reactions, including oxidation, where the mercapto group plays a crucial role. Their ability to form disulfide bonds is particularly notable and is a key feature in the synthesis of polymers and other macromolecular structures. For example, the synthesis and characterization of poly-2-[(4-mercaptophenyl) imino methyl] phenol and its polymer-metal complexes demonstrate the reactive versatility of these compounds (I. Kaya & Fatma Baycan, 2007).

Physical Properties Analysis

The physical properties of 4-Mercapto-2-methylphenol, such as solubility, melting point, and thermal stability, can be inferred from studies on similar compounds. The thermal stability, molecular weight, and solubility in different solvents are crucial for applications in material science and chemistry. For instance, the thermal analysis of poly-4-[(2-mercaptophenyl) imino methyl] phenol revealed higher stability compared to other synthesized polymer and polymer-metal complexes, emphasizing the role of the mercapto group in enhancing thermal stability (I. Kaya & Fatma Baycan, 2007).

Chemical Properties Analysis

The chemical properties of 4-Mercapto-2-methylphenol, including reactivity towards oxidizing agents and nucleophiles, are significant for its potential applications. The presence of both mercapto and phenol groups may confer specific reactivity patterns, such as the ability to undergo electrophilic substitution reactions or to act as a ligand in metal complexes. The electrochemical properties and conductivity measurements of related compounds suggest that these mercapto compounds can serve as semiconductors, which could be useful in electronic materials (I. Kaya & Fatma Baycan, 2007).

科学研究应用

环境监测

4-巯基-2-甲基苯酚由于其电化学特性而被用于环境监测。 它可以使用先进的电化学传感器进行检测和定量,这些传感器对于监测水生、大气和土壤等各种环境中的污染物至关重要 . 这些传感器被设计成对特定化合物敏感,使其成为追踪环境污染物的存在和浓度的理想选择。

香气化合物生产

在食品化学领域,4-巯基-2-甲基苯酚在高冲击香气化合物的生产中发挥作用。 它是微生物半胱氨酸-S-缀合物β-裂解酶从其前体中释放出来的,并且以其对葡萄酒中的黄杨木和黑醋栗风味做出贡献而闻名 . 该化合物以高纯度合成,并用于检查各种酵母菌和细菌中的β-裂解酶活性。

分析化学

4-巯基-2-甲基苯酚在分析化学中意义重大,它被用作各种色谱和光谱方法中的标准品或试剂。 可以使用NMR、HPLC、LC-MS和UPLC等技术来确定其存在和浓度,这些技术对于复杂混合物的定性和定量分析至关重要 .

绿茶分析

该化合物在绿茶分析中也很重要,它有助于某些优质茶叶的独特香气特征。 它被认为是龙井绿茶浸泡液中的关键香气化合物之一,其浓度会显著影响茶的整体感官体验 .

化学合成

最后,4-巯基-2-甲基苯酚在化学合成中找到了应用。 它作为各种有机化合物的合成中的前体或中间体。 它的硫醇基团特别活泼,使其成为构建更大、更复杂结构的宝贵化合物 .

安全和危害

4-Mercapto-2-methylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin or if inhaled . Protective measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 4-Mercapto-2-methylphenol is human carbonic anhydrase II (hCAII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

4-Mercapto-2-methylphenol binds to the active site of hCAII. This unexpected binding mode is the result of a steric clash between the methyl group and a highly ordered water network in the active site that is further stabilized by the formation of a hydrogen bond and favorable hydrophobic contacts .

Biochemical Pathways

The binding of 4-Mercapto-2-methylphenol to hCAII affects the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate in various parts of the body.

Pharmacokinetics

The compound’s interaction with hcaii suggests that it may be absorbed and distributed to tissues where this enzyme is present .

Result of Action

The binding of 4-Mercapto-2-methylphenol to hCAII inhibits the enzyme’s activity, which can affect the balance of carbon dioxide and bicarbonate in the body . This can have various molecular and cellular effects, depending on the specific physiological context.

Action Environment

The action, efficacy, and stability of 4-Mercapto-2-methylphenol can be influenced by various environmental factors. For example, the compound’s binding to hCAII can be affected by the presence of other molecules in the active site of the enzyme . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

属性

IUPAC Name |

2-methyl-4-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-4-6(9)2-3-7(5)8/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJGOCMSBZWCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462181 | |

| Record name | 4-Mercapto-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32281-01-9 | |

| Record name | 4-Mercapto-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)